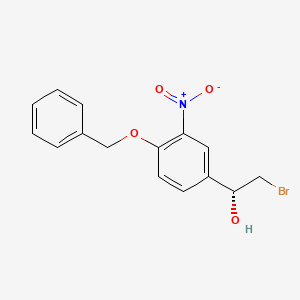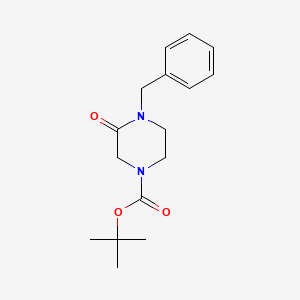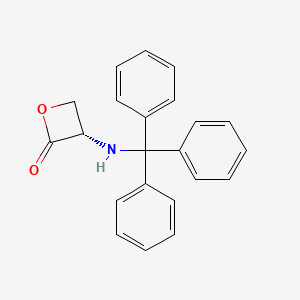
Antimony, compd. with gallium (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony, compd. with gallium (1:1) is a combination of two elements, antimony and gallium, that have been used for a variety of scientific research applications. This mixture has been shown to have unique properties that can be used to study a range of topics, such as nanotechnology, materials science, and biochemistry.
Applications De Recherche Scientifique
Material Science and Optoelectronics
Application Summary
Gallium Antimonide (GaSb) is a potential III-V semiconductor material required for transistors, laser diodes, photo-detectors, and fiber optic communication and other related opto-electronic applications .
Method of Application
The preparation of pure GaSb compound involves a directional freezing technique. Controlled melting and freezing conditions are followed to homogenize the sample. A multi-pass directional freezing experiment on the pre-homogenized GaSb sample is conducted. The experimental conditions and parameters such as temperature gradient, sample tube movement rate, crucible geometry are established and optimized .
Results or Outcomes
.
Energy Storage
Application Summary
Antimony has been focused on as an alternative anode in the development of rechargeable Lithium batteries .
Method of Application
The method of application involves experimental and theoretical insights on the developments in the direction of using antimony and antimony composites as anodes for rechargeable Li .
Results or Outcomes
The results or outcomes of this application are not explicitly mentioned in the available resources .
Infrared Detectors
Application Summary
GaSb is used in the production of infrared detectors . These detectors are used in a variety of applications, including thermal imaging, night vision, and infrared spectroscopy .
Method of Application
The fabrication of infrared detectors involves the growth of GaSb crystals, followed by doping processes to create p-n junctions. The detectors are then integrated into electronic devices .
Results or Outcomes
The use of GaSb in infrared detectors has resulted in devices with high sensitivity and resolution .
Thermophotovoltaic Systems
Application Summary
GaSb is used in thermophotovoltaic (TPV) systems, which convert thermal energy into electrical energy .
Method of Application
In a TPV system, a heat source is used to emit radiation that is absorbed by a photovoltaic cell made of GaSb. The cell then converts this radiation into electricity .
Results or Outcomes
TPV systems using GaSb have shown high conversion efficiency and are being explored for use in power generation and waste heat recovery .
Sputtering Targets
Application Summary
Gallium Antimonide is used to produce sputtering targets and deposition sources . These are used in various semiconductor and photo optic materials .
Method of Application
The method of application involves the growth of GaSb crystals which are then used as a source for sputtering targets and deposition .
Results or Outcomes
The use of GaSb in sputtering targets has resulted in the production of high-quality semiconductor and photo optic materials .
Dual-Mode Active and Passive Infrared Camera Chip
Application Summary
Researchers have created the first-ever dual-mode active and passive infrared camera chip made of Indium Arsenide/Gallium Antimonide .
Method of Application
The method of application involves the fabrication of a camera chip using Indium Arsenide/Gallium Antimonide .
Results or Outcomes
The use of GaSb in this application has resulted in the creation of a dual-mode active and passive infrared camera chip .
Propriétés
IUPAC Name |
gallium;antimony |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.Sb/q+3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDJZDZAJXHQIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ga+3].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaSb+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884536 |
Source


|
| Record name | Gallium antimonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.483 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gallium;antimony | |
CAS RN |
12064-03-8 |
Source


|
| Record name | Antimony, compd. with gallium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012064038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium antimonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

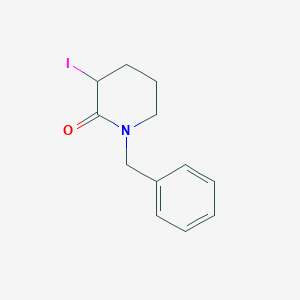
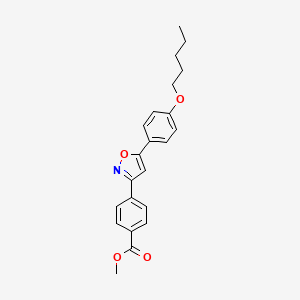
![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)
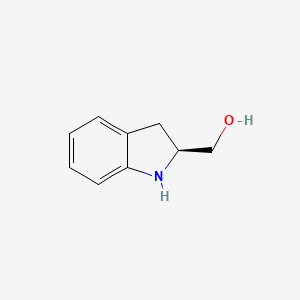
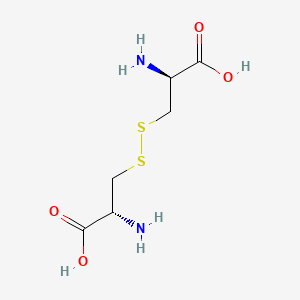
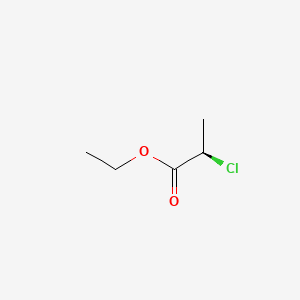
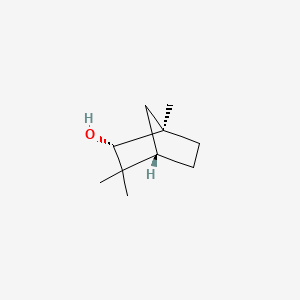
![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)
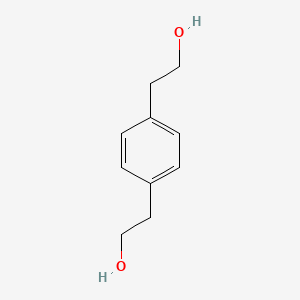
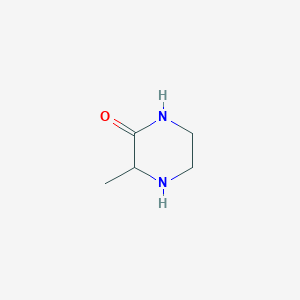
![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)
